molecular formula C13H10N2S B14456892 2-(4-Methylpyridin-3-yl)-1,3-benzothiazole CAS No. 74292-40-3

2-(4-Methylpyridin-3-yl)-1,3-benzothiazole

Cat. No.: B14456892
CAS No.: 74292-40-3
M. Wt: 226.30 g/mol
InChI Key: MGNXTBSZWYSKKK-UHFFFAOYSA-N
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Description

2-(4-Methylpyridin-3-yl)-1,3-benzothiazole is a heterocyclic compound that features both a benzothiazole and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylpyridin-3-yl)-1,3-benzothiazole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction between 4-methyl-3-pyridylamine and 2-mercaptobenzothiazole in the presence of a suitable catalyst can yield the desired product. The reaction typically requires heating and may be carried out in solvents such as ethanol or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylpyridin-3-yl)-1,3-benzothiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups on the benzothiazole or pyridine rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in solvents like ethanol or tetrahydrofuran.

    Substitution: Various halogenating agents, nucleophiles, and electrophiles; reactions may require catalysts and specific temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

2-(4-Methylpyridin-3-yl)-1,3-benzothiazole has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features and potential therapeutic effects.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2-(4-Methylpyridin-3-yl)-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methylpyridin-2-yl)-1,3-benzothiazole
  • 2-(4-Methylpyridin-4-yl)-1,3-benzothiazole
  • 2-(4-Ethylpyridin-3-yl)-1,3-benzothiazole

Properties

CAS No.

74292-40-3

Molecular Formula

C13H10N2S

Molecular Weight

226.30 g/mol

IUPAC Name

2-(4-methylpyridin-3-yl)-1,3-benzothiazole

InChI

InChI=1S/C13H10N2S/c1-9-6-7-14-8-10(9)13-15-11-4-2-3-5-12(11)16-13/h2-8H,1H3

InChI Key

MGNXTBSZWYSKKK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NC=C1)C2=NC3=CC=CC=C3S2

Origin of Product

United States

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